![molecular formula C5H7BF3KO B1456642 Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate CAS No. 1612893-03-4](/img/structure/B1456642.png)
Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate
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Overview
Description
Molecular Structure Analysis
The linear structure formula of Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate is C5H7BF3KO .Physical And Chemical Properties Analysis
Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of 2H-Pyrans
The compound is related to 2H-Pyrans, which are a structural motif present in many natural products . They are key intermediates in the construction of many of these structures . The synthesis of 2H-Pyrans has been a topic of recent advances in organic chemistry .
Hydroxyl-Protecting Reagent
Compounds similar to Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate, such as 3,4-Dihydro-2H-pyran, are used as hydroxyl-protecting reagents in organic synthesis . They act as intermediates in synthetic chemistry and are used to protect various reactive functional groups .
Synthesis of Tetrahydropyranylated Products
3,4-Dihydro-2H-pyran can be used to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .
Synthesis of Tetrahydropyran Derivatives
This compound can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .
Safety and Hazards
Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .
Mechanism of Action
The trifluoroborate group in the compound is a good leaving group, which means it can be replaced by other groups in a chemical reaction . This property makes the compound useful in various organic synthesis reactions .
The compound’s safety information indicates that it should be stored in an inert atmosphere at 2-8°C . This suggests that the compound might be sensitive to air or moisture, and its stability and efficacy could be affected by environmental conditions .
properties
IUPAC Name |
potassium;3,6-dihydro-2H-pyran-4-yl(trifluoro)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF3O.K/c7-6(8,9)5-1-3-10-4-2-5;/h1H,2-4H2;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBONOTIHBKFMJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CCOCC1)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF3KO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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